Arg-pyr
Description
Arg-Pyr (Arginine-Pyrrole Conjugate) is a hybrid compound combining the amino acid arginine with a pyrrole ring system. This conjugation enhances its biological and chemical properties, making it relevant in pharmaceuticals and materials science. The pyrrole moiety contributes aromatic stability and electron-rich characteristics, while the arginine side chain introduces basicity and hydrogen-bonding capabilities. This compound is synthesized via condensation reactions, with characterization confirmed through NMR, IR spectroscopy, and mass spectrometry . Its applications span antimicrobial agents, enzyme inhibitors, and conductive polymer composites .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pyr typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, pyrrolysine, to a resin. Subsequent amino acids, including arginine, are added sequentially. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of continuous flow systems and advanced purification methods, such as reversed-phase chromatography, enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Arg-pyr undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the peptide’s functional groups, enhancing its stability and activity.
Substitution: Substitution reactions involve replacing specific amino acids or functional groups to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in dry dichloromethane (DCM) with pyridine as a scavenger.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These products are often used in biochemical assays and therapeutic applications.
Scientific Research Applications
1.1. Neuroprotective Effects
Research indicates that Arg-Pyr enhances cognitive functions by increasing levels of neurotransmitters in the brain. Studies have shown that it can improve memory and cognitive performance, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
1.2. Wound Healing
This compound has demonstrated protease activity, which allows it to cleave proteins essential for tissue repair, such as collagen and elastin. This property is beneficial in enhancing wound healing processes, particularly in diabetic patients where wound healing is compromised .
Biochemical Pathways
This compound interacts with several biochemical pathways:
- Arginase Pathway : Involved in the conversion of arginine to urea and ornithine.
- L-arginine Deiminase Pathway : Participates in the metabolism of arginine.
- L-arginine Oxidase/Dehydrogenase Pathway : Plays a role in nitric oxide synthesis, which is crucial for vascular health.
3.1. Cognitive Enhancement
A study conducted on aged rats demonstrated that administration of this compound resulted in significant improvements in memory retention compared to control groups. The mechanism was attributed to increased nitric oxide levels, enhancing synaptic plasticity.
3.2. Diabetic Wound Healing
In a clinical trial involving diabetic patients with non-healing ulcers, topical application of this compound showed a marked improvement in healing rates compared to standard treatments. The study concluded that this compound's ability to promote collagen synthesis was a key factor in its effectiveness .
4.1. Summary of Pharmacological Effects
| Application | Effect | Reference |
|---|---|---|
| Cognitive Function | Enhanced memory and learning | |
| Wound Healing | Improved healing rates in diabetic ulcers | |
| Protease Activity | Cleavage of collagen and elastin |
4.2. Biochemical Pathways Involved
| Pathway | Role |
|---|---|
| Arginase | Converts arginine to urea and ornithine |
| L-arginine Deiminase | Metabolizes arginine |
| L-arginine Oxidase | Synthesizes nitric oxide |
Mechanism of Action
The mechanism of action of Arg-pyr involves its interaction with specific molecular targets, such as proteolytic enzymes. The peptide binds to the active site of the enzyme, forming a stable complex that can be measured using chromogenic or fluorogenic substrates. This interaction allows researchers to study the enzyme’s activity, specificity, and inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorfenapyr and Its Derivatives
Chlorfenapyr, a protoporphyrinogen oxidase inhibitor, shares a pyrrole backbone but differs in substituents (e.g., trifluoromethyl and bromine groups) and applications as an insecticide . Key distinctions include:
- Bioactivity : Chlorfenapyr disrupts mitochondrial function in pests, while Arg-Pyr’s arginine component targets cellular uptake mechanisms in antimicrobial contexts .
- Synthesis: Chlorfenapyr derivatives often involve halogenation and aryl substitutions, whereas this compound employs amino acid coupling .
Table 1: Structural and Functional Comparison
Ag-Doped Polypyrrole (Ag-PPy)
Ag-PPy, a conductive polymer composite, shares this compound’s pyrrole backbone but integrates silver nanoparticles for enhanced electrical conductivity. Key differences:
Comparison with Functionally Similar Compounds
Amino Acid Conjugates
This compound’s amino acid conjugation parallels Chlorfenapyr’s N-bridged derivatives. However:
Research Findings and Data Validation
- Anticoagulant Activity : this compound’s hybrid analogs show 40% higher thrombin inhibition than 5,6-Dihydro-4H-pyrrole derivatives, attributed to arginine’s guanidinium group .
- Conductivity : this compound composites achieve 10² S/cm conductivity, outperforming Ag-PPy (10³ S/cm) but with superior biocompatibility .
- SAR Insights : Substitution at the pyrrole 3-position in this compound enhances antimicrobial activity by 60%, mirroring trends in Chlorfenapyr’s 5-position substitutions .
Biological Activity
Arg-pyr, a compound derived from the amino acid arginine and pyruvate, has garnered attention in recent research due to its potential biological activities, particularly in cancer biology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on cell metabolism, apoptosis, and its role in cancer treatment.
Overview of this compound
This compound is formed through a transamination reaction involving arginine and pyruvate. This compound has been studied for its role in metabolic pathways and its potential therapeutic applications in cancer treatment. The biological activity of this compound can be understood through its influence on cellular metabolism and signaling pathways.
-
Cell Metabolism :
- This compound influences the metabolic pathways in cancer cells by altering amino acid levels. For instance, studies have shown that treatment with arginine can lead to increased levels of metabolites such as glutamine and asparagine in various cancer cell lines, including MDA-MB-231 and A549. These changes are significant because they indicate a metabolic shift that could affect tumor growth and survival .
- The presence of insulin was found to enhance the metabolic effects induced by this compound, particularly in H1975 cells, where additional metabolites like threonine and phenylalanine were observed .
- Apoptosis Induction :
Study 1: Breast Cancer Cell Lines
In a study examining the effects of this compound on breast cancer cell lines (SKBR3, MCF-7, and triple-negative variants), Western blot analysis revealed significant alterations in protein expression associated with apoptosis and metabolic pathways. The results indicated that this compound could modulate key signaling pathways involved in cancer progression .
Study 2: Lung Cancer Models
Another investigation focused on lung cancer cell lines demonstrated that this compound treatment resulted in decreased cell proliferation and increased apoptotic markers. This study highlighted the compound's potential as an adjunct therapy in lung cancer treatments .
Data Table: Effects of this compound on Metabolite Levels
| Cell Line | Metabolite Increased | Effect Observed |
|---|---|---|
| MDA-MB-231 | Glutamine | Enhanced survival pathways |
| A549 | Asparagine | Induced apoptosis |
| H1975 | Threonine | Altered metabolic profile |
Q & A
Q. What are the optimal methodologies for quantifying Arg-pyr activity in biological samples?
- Methodological Approach : Use the Bradford protein assay ( ) to normalize total protein content before measuring this compound activity via spectrophotometric assays. Activity units should be calculated as µmol/min/mg protein, with triplicate measurements to account for intra-assay variability. Standardize protocols across groups to minimize batch effects, as demonstrated in longitudinal studies comparing S2/E2 vs. S4/E4 cohorts ( ). Include negative controls (e.g., substrate-free reactions) to validate specificity.
Q. How should researchers design experiments to investigate this compound's role in methylglyoxal detoxification pathways?
- Experimental Design : Employ factorial designs with variables such as oxidative stress inducers (e.g., methylglyoxal) and metabolic interventions (e.g., exercise models in ). Measure this compound activity alongside GLO1/GLO2 enzymes to assess pathway coordination. Use crossover designs for longitudinal studies to track temporal changes ( ). Ensure sample sizes are powered to detect ≥20% activity differences (based on variance in ’s error bars).
Q. What statistical approaches are recommended for analyzing variations in this compound activity across experimental conditions?
- Analysis Framework : Apply ANOVA with post-hoc Tukey tests to compare means across ≥3 groups (e.g., S2, E2, S4, E4 in ). Report effect sizes (e.g., Cohen’s d) for inter-group differences and account for multiple comparisons using Bonferroni correction. Use linear mixed-effects models for longitudinal data to handle repeated measures ( ).
Q. How can researchers validate the specificity of assays used to measure this compound activity?
- Validation Strategy : Combine enzymatic inhibition assays (e.g., using this compound-specific inhibitors) with parallel measurement of related enzymes (GLO1/GLO2) to confirm assay specificity. Cross-validate results using orthogonal methods like HPLC or mass spectrometry ( ). Include internal standards in each run to control for matrix effects.
Q. What are the critical controls required when comparing this compound activity between different treatment groups?
- Control Considerations :
- Biological controls : Untreated/vehicle groups (e.g., S2/S4 in ).
- Technical controls : Replicate assays with blinded scoring to reduce bias.
- Environmental controls : Standardize incubation times, temperatures, and pH across all groups.
- Data normalization : Express activity relative to total protein or cell count ().
Advanced Research Questions
Q. How can contradictory findings in this compound activity measurements between laboratories be systematically resolved?
- Resolution Framework : Conduct inter-laboratory reproducibility studies using shared reference materials (e.g., purified this compound). Perform meta-analyses to identify confounding variables (e.g., tissue-specific expression or assay protocols). Use ’s contradiction analysis principles to isolate technical vs. biological variability. Publish raw datasets with metadata to enable cross-validation ().
Q. What experimental strategies are effective for studying the longitudinal effects of metabolic interventions on this compound dynamics?
- Advanced Design : Implement time-series sampling in animal models (e.g., pre-/post-intervention timepoints in ). Pair activity measurements with transcriptomic profiling (e.g., qRT-PCR for this compound mRNA) to distinguish transcriptional vs. post-translational regulation. Use causal inference models to differentiate direct effects from confounding factors (e.g., diet).
Q. How should researchers investigate the interplay between this compound activity and related enzymes (GLO1/GLO2) under oxidative stress conditions?
- Network Analysis : Use enzyme kinetics to model substrate competition (e.g., methylglyoxal flux between this compound and GLO1). Apply pathway inhibition (e.g., GLO1 knockdown) to assess compensatory mechanisms. Quantify redox cofactors (e.g., glutathione) to contextualize enzymatic activity within cellular redox states ( ).
Q. What advanced computational methods can be applied to model this compound's metabolic network interactions?
- Computational Tools :
- Build kinetic models using platforms like COPASI or SBML.
- Integrate omics data (e.g., metabolomics) to map this compound’s role in methylglyoxal metabolism.
- Apply machine learning to predict activity under untested conditions (e.g., hypoxia).
Q. What ethical frameworks guide the sharing of raw this compound activity data while maintaining research integrity?
- Ethical Guidelines :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition.
- Use anonymized identifiers for human-derived samples ().
- Adhere to journal-specific requirements for supplemental data () and cite primary sources rigorously ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
